NSD3-IN-3

Epigenetics Histone Methyltransferase Inhibition Cancer Drug Discovery

NSD3-IN-3 is a selective NSD3 SET domain inhibitor (IC50=1.86 μM, ≥98% purity). Unlike the dual NSD2/NSD3 inhibitor NSD-IN-3, it specifically targets NSD3, eliminating off-target confounding. It is ~10-fold more potent than NSD3-IN-2 (17.97 μM) and far superior to BIX-01294 (confounding G9a/GLP activity), ensuring reproducible on-target phenotype attribution in H460 NSCLC models. Essential for H3K36me2 methylation assays and NSD3 target validation. Procure this clean chemical probe for robust epigenetic research.

Molecular Formula C15H17N5O2S
Molecular Weight 331.4 g/mol
Cat. No. B316671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD3-IN-3
Molecular FormulaC15H17N5O2S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N
InChIInChI=1S/C15H17N5O2S/c1-2-21-10-3-5-11(6-4-10)22-8-7-20-14-12(19-15(20)23)13(16)17-9-18-14/h3-6,9H,2,7-8H2,1H3,(H,19,23)(H2,16,17,18)
InChIKeyCPVQNKHOVSEOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





NSD3-IN-3 – Selective NSD3 Histone Methyltransferase Inhibitor for Epigenetic Oncology Research


NSD3-IN-3 (CAS 445416-12-6, HY-142095) is a small-molecule inhibitor targeting the SET domain of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone methyltransferase that catalyzes H3K36 mono- and di-methylation and is implicated as an oncogenic driver in lung squamous cell carcinoma and other malignancies [1]. It is supplied as a research-grade chemical (≥98% purity) with the molecular formula C₁₅H₁₇N₅O₂S and a molecular weight of 331.39 g/mol .

NSD3-IN-3 – Why Non-Specific Pan-NSD Inhibitors and Weaker Analogs Cannot Substitute This Compound in Targeted Studies


Direct substitution of NSD3-IN-3 with other in-class compounds, such as the pan-NSD inhibitor NSD-IN-3, the earlier-generation BIX-01294, or the structurally related but less potent NSD3-IN-2, introduces significant experimental variability that compromises data reproducibility. NSD-IN-3 exhibits dual NSD2/NSD3 inhibition (IC₅₀ = 0.81 μM and 0.84 μM, respectively), which precludes the assignment of phenotype solely to NSD3 loss-of-function . BIX-01294 inhibits NSD3 only at high micromolar concentrations (40–112 μM) and possesses confounding G9a/GLP activity, severely limiting its utility in target validation studies [1]. NSD3-IN-2, while also an NSD3 inhibitor, demonstrates an IC₅₀ of 17.97 μM—approximately 10-fold weaker than NSD3-IN-3—requiring substantially higher concentrations that increase the risk of off-target cytotoxicity and solubility-related artifacts . These disparities underscore the necessity of procuring NSD3-IN-3 specifically for experiments demanding robust, on-target NSD3 inhibition.

NSD3-IN-3 – Head-to-Head Comparative Evidence for Informed Compound Selection in NSD3-Targeted Research


NSD3-IN-3 Exhibits 9.7-Fold Greater Potency Against NSD3 Than the Structurally Related Analog NSD3-IN-2 in Enzymatic Assays

NSD3-IN-3 demonstrates an IC₅₀ of 1.86 μM for inhibition of NSD3 methyltransferase activity, representing a 9.7-fold improvement in potency over its closest commercial analog NSD3-IN-2, which exhibits an IC₅₀ of 17.97 μM . This potency differential is critical for achieving target engagement at lower compound concentrations, thereby minimizing the likelihood of off-target effects in cell-based assays.

Epigenetics Histone Methyltransferase Inhibition Cancer Drug Discovery

NSD3-IN-3 Provides 20- to 60-Fold Enhanced Potency Relative to the Early-Generation Hit Compound BIX-01294

Compared to the early-generation NSD inhibitor BIX-01294, which inhibits NSD3 with an IC₅₀ range of 40–112 μM, NSD3-IN-3 exhibits an IC₅₀ of 1.86 μM, translating to a 21- to 60-fold increase in inhibitory potency [1]. This substantial improvement eliminates the need for near-solubility-limit dosing and reduces confounding polypharmacology associated with BIX-01294 (including known G9a/GLP inhibition).

Epigenetics Target Validation Hit-to-Lead Optimization

NSD3-IN-3 Demonstrates Antiproliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Line H460 at Low Micromolar Concentrations

NSD3-IN-3 significantly inhibits the growth and proliferation of the non-small cell lung cancer (NSCLC) cell line H460 at a concentration of 1.86 μM (enzymatic IC₅₀), demonstrating functional on-target cellular activity . In contrast, the weaker analog NSD3-IN-2, while also active against H460 cells, requires concentrations exceeding 17 μM to achieve comparable cellular effects, increasing the probability of off-target engagement .

Lung Cancer Biology Antiproliferative Assay Targeted Therapy

NSD3-IN-3 Offers Functional Selectivity Advantage Over Pan-NSD Inhibitor NSD-IN-3

While the pan-NSD inhibitor NSD-IN-3 (compound 3) potently inhibits both NSD2-SET (IC₅₀ = 0.81 μM) and NSD3-SET (IC₅₀ = 0.84 μM), NSD3-IN-3 is reported and marketed specifically as an NSD3 inhibitor, with vendor characterization emphasizing its NSD3-targeted activity . This distinction is critical for studies aiming to dissect the specific biological function of NSD3 without the confounding contribution of NSD2 inhibition. The use of NSD3-IN-3 reduces the need for genetic knockdown controls to confirm target specificity.

Selectivity Profiling Chemical Probe Target Deconvolution

NSD3-IN-3 – Validated Research Applications in Epigenetic Oncology and Chemical Probe Studies


Target Validation and Functional Genomics of NSD3 in Lung Squamous Cell Carcinoma (LUSC) and NSCLC

Based on its potent NSD3 inhibitory activity (IC₅₀ = 1.86 μM) and demonstrated antiproliferative effects in the H460 NSCLC cell line, NSD3-IN-3 is optimally deployed for target validation studies that seek to establish the oncogenic dependency of lung cancer models on NSD3 enzymatic activity . Its superiority over NSD3-IN-2 (17.97 μM) and BIX-01294 (40–112 μM) ensures that phenotypic effects can be attributed to NSD3 inhibition at pharmacologically tractable concentrations [1].

Comparative Epigenetic Profiling and Selectivity Assessment of NSD Family Methyltransferases

Researchers investigating the distinct functional roles of the NSD family (NSD1, NSD2, NSD3) should employ NSD3-IN-3 in parallel with other family-selective inhibitors or genetic tools. Unlike the dual NSD2/NSD3 inhibitor NSD-IN-3 (IC₅₀ = 0.81 μM and 0.84 μM, respectively), NSD3-IN-3 provides a cleaner chemical probe for dissecting NSD3-specific contributions to H3K36 methylation dynamics and downstream gene expression programs .

Chemical Probe for In Vitro Mechanistic Studies of NSD3-Driven H3K36 Dimethylation

NSD3-IN-3 is suitable for biochemical and cellular assays designed to measure changes in histone H3K36 dimethylation (H3K36me2) levels, a key epigenetic mark deposited by NSD3. While pan-NSD inhibitors such as NSD-IN-3 have been shown to reduce H3K36me2 and NSD-target gene expression in NSCLC cells, NSD3-IN-3 offers a more targeted approach for specifically interrogating NSD3's catalytic contribution to this pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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